2-Oxospiro[3.4]octane-7-carboxylic acid
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Overview
Description
2-Oxospiro[3.4]octane-7-carboxylic acid is a spirocyclic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol This compound features a unique spirocyclic structure, where two rings are connected through a single carbon atom, creating a three-dimensional arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxospiro[3.4]octane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that induces cyclization. For example, the reaction of a ketone with a carboxylic acid derivative under acidic or basic conditions can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxospiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Oxospiro[3.4]octane-7-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Oxospiro[3.4]octane-7-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic effects. The exact pathways involved would vary based on the specific biological target and context.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic structure and are known for their biological activities, including anticancer and anti-inflammatory properties.
Spirocyclic lactones: These compounds also feature a spirocyclic structure and are used in the synthesis of natural products and pharmaceuticals.
Uniqueness
2-Oxospiro[3.4]octane-7-carboxylic acid is unique due to its specific spirocyclic arrangement and functional groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-oxospiro[3.4]octane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-4-9(5-7)2-1-6(3-9)8(11)12/h6H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPYYWXKAFBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)O)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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